molecular formula C14H13N5OS2 B4288888 2-{[2-amino-5-cyano-6-(methylthio)pyrimidin-4-yl]thio}-N-phenylacetamide

2-{[2-amino-5-cyano-6-(methylthio)pyrimidin-4-yl]thio}-N-phenylacetamide

Cat. No. B4288888
M. Wt: 331.4 g/mol
InChI Key: RDLRXFCEWKHEDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[2-amino-5-cyano-6-(methylthio)pyrimidin-4-yl]thio}-N-phenylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thioamide derivative and is also known as ACT-129968 or TAK-659.

Mechanism of Action

The mechanism of action of 2-{[2-amino-5-cyano-6-(methylthio)pyrimidin-4-yl]thio}-N-phenylacetamide involves the inhibition of specific enzymes and receptors. It has been found to inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the activation of B cells and other immune cells. It also inhibits the activity of interleukin-2-inducible T-cell kinase (ITK), which is involved in the activation of T cells. By inhibiting these enzymes, 2-{[2-amino-5-cyano-6-(methylthio)pyrimidin-4-yl]thio}-N-phenylacetamide can modulate the immune response and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{[2-amino-5-cyano-6-(methylthio)pyrimidin-4-yl]thio}-N-phenylacetamide are diverse and depend on the specific application. In cancer research, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce tumor growth. In immunology, it has been found to modulate the immune response by inhibiting the activation of immune cells such as B cells and T cells. In inflammation, it has been shown to reduce the production of inflammatory cytokines and chemokines, which are responsible for the recruitment of immune cells to the site of inflammation.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-{[2-amino-5-cyano-6-(methylthio)pyrimidin-4-yl]thio}-N-phenylacetamide in lab experiments is its specificity and potency. This compound has been shown to selectively target specific enzymes and receptors, making it an ideal tool for studying their function. Additionally, it has been found to have a low toxicity profile, making it safe for use in cell culture and animal studies. However, one of the limitations of using this compound is its solubility. 2-{[2-amino-5-cyano-6-(methylthio)pyrimidin-4-yl]thio}-N-phenylacetamide has poor solubility in water, which can make it difficult to dissolve in certain experimental conditions.

Future Directions

There are several future directions for the research on 2-{[2-amino-5-cyano-6-(methylthio)pyrimidin-4-yl]thio}-N-phenylacetamide. One area of interest is the development of more potent and selective derivatives of this compound. Another area of interest is the investigation of its potential applications in other fields such as infectious diseases and neurology. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects in vivo.

Scientific Research Applications

2-{[2-amino-5-cyano-6-(methylthio)pyrimidin-4-yl]thio}-N-phenylacetamide has been extensively studied for its potential applications in various fields such as cancer research, immunology, and inflammation. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting specific enzymes and receptors. In immunology, it has been found to modulate the immune response by inhibiting the activation of certain immune cells. In inflammation, it has been shown to reduce the production of inflammatory cytokines and chemokines.

properties

IUPAC Name

2-(2-amino-5-cyano-6-methylsulfanylpyrimidin-4-yl)sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5OS2/c1-21-12-10(7-15)13(19-14(16)18-12)22-8-11(20)17-9-5-3-2-4-6-9/h2-6H,8H2,1H3,(H,17,20)(H2,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDLRXFCEWKHEDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(=NC(=N1)N)SCC(=O)NC2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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